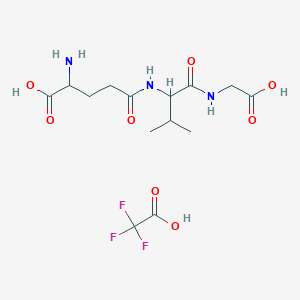![molecular formula C18H24ClNO4 B14787731 4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14787731.png)
4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arbutamine Hydrochloride is a synthetic catecholamine with positive chronotropic and inotropic properties. It is primarily used as a cardiac stimulant to elicit acute cardiovascular responses similar to those produced by exercise. This compound is particularly useful in diagnosing the presence or absence of coronary artery disease in patients who cannot exercise adequately .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Arbutamine Hydrochloride involves the reaction of 4-hydroxyphenylbutylamine with 3,4-dihydroxybenzaldehyde under specific conditions to form the desired product. The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the correct formation of the catecholamine structure .
Industrial Production Methods: Industrial production of Arbutamine Hydrochloride involves large-scale synthesis using automated and computer-controlled systems to maintain consistency and purity. The process includes multiple purification steps such as crystallization and filtration to achieve the pharmaceutical-grade compound .
Análisis De Reacciones Químicas
Types of Reactions: Arbutamine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones, which are important intermediates in various biochemical pathways.
Reduction: The compound can be reduced to form different catecholamine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of catalysts and solvents like acetic acid or ethanol.
Major Products Formed:
Oxidation: Quinones and other oxidized catecholamine derivatives.
Reduction: Reduced catecholamine derivatives.
Substitution: Various substituted catecholamine compounds.
Aplicaciones Científicas De Investigación
Arbutamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study catecholamine behavior and reactions.
Biology: Employed in research on adrenergic receptors and their role in cardiovascular physiology.
Medicine: Utilized in diagnostic procedures for coronary artery disease and in studies on cardiac stress responses.
Industry: Applied in the development of new cardiac stimulants and related pharmaceuticals
Mecanismo De Acción
Arbutamine Hydrochloride exerts its effects by stimulating beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. This stimulation leads to an increase in heart rate (chronotropic effect) and an increase in the force of cardiac contraction (inotropic effect). These actions mimic the effects of exercise, thereby increasing cardiac work and provoking myocardial ischemia in patients with compromised coronary arteries .
Comparación Con Compuestos Similares
Isoproterenol: Another synthetic catecholamine with similar beta-adrenergic receptor activity but with a higher degree of hypotension.
Uniqueness: Arbutamine Hydrochloride is unique in its balanced beta-adrenergic receptor activity, providing cardiac stress with a lower degree of hypotension compared to other catecholamines like isoproterenol. This makes it particularly useful in diagnostic settings where controlled cardiac stress is required .
Propiedades
Fórmula molecular |
C18H24ClNO4 |
|---|---|
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
4-[1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C18H23NO4.ClH/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14;/h4-9,11,18-23H,1-3,10,12H2;1H |
Clave InChI |
ATBUNPBAFFCFKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


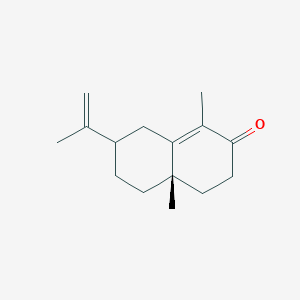
![N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B14787656.png)
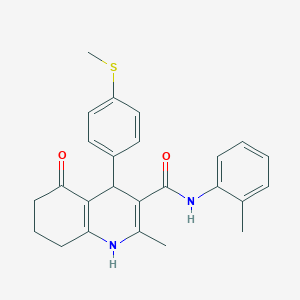
![Tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14787664.png)
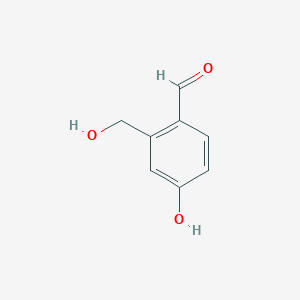
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-enoic acid](/img/structure/B14787683.png)
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid;hydrate](/img/structure/B14787689.png)
![[4-(3,3-Dimethylazetidine-1-carbonyl)phenyl]boronic acid pinacol ester](/img/structure/B14787692.png)
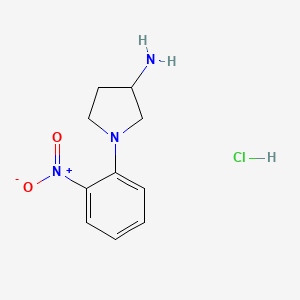
![benzyl N-[1-[(6-chloropyridin-3-yl)methyl-methylamino]-1-oxopropan-2-yl]carbamate](/img/structure/B14787698.png)
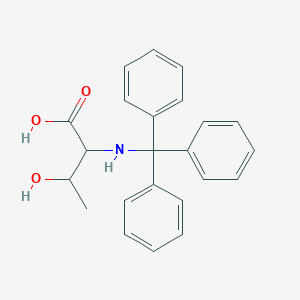
![2-amino-N-[(2-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14787701.png)
![3-[[(4-Methoxyphenyl)methyl]thio]-L-valine](/img/structure/B14787704.png)
